molecular formula C11H11NO3 B1594802 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol CAS No. 33432-52-9

2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol

Cat. No.: B1594802
CAS No.: 33432-52-9
M. Wt: 205.21 g/mol
InChI Key: SFSQLOPNXVVBLC-UHFFFAOYSA-N
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Description

Contextualization of Nitroaryl Alkyne Alcohols in Advanced Organic Synthesis and Medicinal Chemistry Research

Nitroaryl alkyne alcohols represent a class of organic compounds that are increasingly recognized for their potential in various scientific domains. The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences the electronic properties of the aromatic ring and the adjacent alkyne bond. This electronic modulation can be harnessed in a variety of chemical transformations, making these compounds valuable intermediates in the synthesis of more complex molecular architectures.

In the realm of medicinal chemistry, the incorporation of a nitroaromatic group is a well-established strategy. Nitroaromatic compounds are precursors to a wide array of pharmacologically active agents. The alkyne and alcohol functionalities further enhance the synthetic versatility of these molecules, allowing for their elaboration into diverse scaffolds for drug discovery programs.

Significance of the 3-Butyn-2-ol (B105428) Moiety as a Versatile Synthon in Chemical Transformations

The 3-butyn-2-ol structural unit is a highly versatile building block, or synthon, in organic synthesis. chemimpex.comjaydevchemicals.com Its utility stems from the presence of two distinct reactive sites: the terminal alkyne and the secondary alcohol. The terminal alkyne provides a handle for a multitude of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which is instrumental in constructing complex molecular frameworks.

The hydroxyl group can be involved in various transformations, such as esterification or etherification, and can direct the stereochemical outcome of reactions at neighboring centers. evitachem.comchemimpex.com The combination of these two functional groups within the same molecule allows for a stepwise and controlled elaboration of the molecular structure, a key principle in modern synthetic strategy.

Overview of Research Trajectories Pertaining to 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol and its Analogs

Research concerning this compound and its structural relatives, such as the ortho and para-isomers, primarily revolves around their synthesis and reactivity. epa.govnih.govnih.gov Synthetic investigations often focus on developing efficient methods for their preparation, typically involving the coupling of a nitro-substituted aryl halide with a suitable alkyne precursor.

Studies on the reactivity of these compounds explore the chemical transformations of the nitro, alkyne, and alcohol functional groups. A significant area of interest is the selective reduction of the nitro group to an amine, which opens up a vast chemical space for further derivatization. evitachem.com Additionally, the alkyne moiety can be subjected to various addition and cyclization reactions to generate a diverse range of heterocyclic compounds, which are of great importance in medicinal chemistry.

A study on the crystal structure of the related compound, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, provides valuable insights into the three-dimensional arrangement of the atoms and the intermolecular interactions within the solid state. amanote.com This information is crucial for understanding the physical properties of these compounds and for designing new materials with specific characteristics.

Scope and Objectives of Academic Investigations into the Compound's Reactivity and Utility

The primary goals of academic research into this compound and its analogs are multifaceted. A key objective is to expand the synthetic toolbox available to organic chemists by exploring the unique reactivity of this combination of functional groups. This includes the development of novel catalytic systems and reaction conditions to achieve transformations that are otherwise difficult to accomplish.

Another important objective is to leverage the structural features of these compounds for the synthesis of molecules with potential biological activity. By systematically modifying the structure of this compound, researchers aim to understand the structure-activity relationships and to identify new lead compounds for drug discovery. For instance, the core structure can be seen as a scaffold that can be decorated with various substituents to modulate its interaction with biological targets.

Furthermore, investigations into the photophysical and electronic properties of these molecules, influenced by the nitroaryl group, contribute to the broader understanding of structure-property relationships in organic materials. This knowledge can be applied to the design of new materials for applications in electronics and photonics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(3-nitrophenyl)but-3-yn-2-ol
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InChI

InChI=1S/C11H11NO3/c1-11(2,13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8,13H,1-2H3
Source PubChem
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InChI Key

SFSQLOPNXVVBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0067767
Record name 3-Butyn-2-ol, 2-methyl-4-(3-nitrophenyl)-
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Molecular Weight

205.21 g/mol
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CAS No.

33432-52-9
Record name 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol
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Record name 3-Butyn-2-ol, 2-methyl-4-(3-nitrophenyl)-
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Record name 3-Butyn-2-ol, 2-methyl-4-(3-nitrophenyl)-
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Record name 3-Butyn-2-ol, 2-methyl-4-(3-nitrophenyl)-
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Record name 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol
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Synthetic Methodologies and Strategies for the Elaboration of 2 Methyl 4 3 Nitrophenyl 3 Butyn 2 Ol

Historical Development of Butynol (B8639501) Synthesis Precursors

The foundational chemistry for synthesizing butynol precursors, such as 2-methyl-3-butyn-2-ol (B105114), has its roots in the early 20th century. One of the pioneering methods is the Favorskii reaction , discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s. wikipedia.org This reaction involves the nucleophilic addition of an acetylide to a carbonyl compound, typically a ketone or aldehyde, under basic conditions. wikipedia.org In the context of 2-methyl-3-butyn-2-ol synthesis, acetylene (B1199291) reacts with acetone (B3395972) in the presence of a base like potassium hydroxide (B78521) to form the desired tertiary propargyl alcohol. wikipedia.orggoogle.com

Another classical and widely employed method is the Grignard reaction . organic-chemistry.org This involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. organic-chemistry.org For butynol synthesis, an alkynyl Grignard reagent, formed from an alkyne and a suitable Grignard reagent like ethylmagnesium bromide, can react with a ketone.

Historically, the industrial production of 2-methyl-3-butyn-2-ol involved the reaction of acetylene and acetone. google.com This process has been refined over the years, with modern methods often utilizing liquid ammonia (B1221849) as a solvent to facilitate a homogeneous reaction and improve yield. google.com Furthermore, early syntheses of related butenols involved the selective hydrogenation of butynols, highlighting the importance of the butynol scaffold as a key intermediate. google.com

Contemporary Approaches to the Formation of 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol

Modern synthetic routes to this compound predominantly rely on powerful cross-coupling reactions and other efficient transformations that allow for the direct connection of the nitrophenyl group to the butynol moiety.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Butynol Construction (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction stands as a cornerstone for the synthesis of aryl-alkynes. beilstein-journals.orgrsc.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the synthesis of this compound, this would involve the coupling of 2-methyl-3-butyn-2-ol with a 3-halonitrobenzene derivative, such as 1-iodo-3-nitrobenzene (B31131) or 1-bromo-3-nitrobenzene (B119269).

The catalytic cycle of the traditional Sonogashira reaction involves both palladium and a copper(I) co-catalyst. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. beilstein-journals.org

Concerns over the toxicity of copper and the formation of undesirable alkyne homocoupling (Glaser coupling) byproducts have driven the development of copper-free Sonogashira protocols. beilstein-journals.orgnih.gov These methods have proven to be highly effective and are often preferred for their greener and more economically viable nature. rsc.orgnih.govresearchgate.net

Key advancements in copper-free Sonogashira couplings include the use of various palladium catalysts, ligands, and bases to facilitate the reaction. For instance, a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has been shown to be highly effective for coupling 2-methyl-3-butyn-2-ol with aryl bromides. beilstein-journals.orgnih.govresearchgate.net The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often enhancing the catalytic activity. beilstein-journals.orgnih.govresearchgate.netnih.gov The reaction mechanism in the absence of copper is thought to proceed through a palladium acetylide intermediate. vander-lingen.nl

Catalyst SystemAryl HalideAlkyneBaseSolventKey Features
Pd(OAc)₂ / P(p-tol)₃Aryl Bromides2-Methyl-3-butyn-2-olDBUTHFHigh efficiency for coupling with aryl bromides. beilstein-journals.orgnih.govresearchgate.net
Pd(PPh₃)₄Aryl Iodides/BromidesTerminal AlkynesAmineVariousOne of the early copper-free systems. vander-lingen.nl
Pd(OAc)₂ / SPhos or XPhosAryl Bromides4-Hydroxy-4-methyl-2-pentynoic acidTBAFTHFUsed in decarboxylative coupling. beilstein-journals.orgnih.govresearchgate.netnih.gov

Decarboxylative coupling has emerged as a powerful alternative for the formation of C-C bonds, utilizing readily available carboxylic acids as coupling partners. rsc.orgrsc.org In the context of aryl-butynol synthesis, this strategy involves the reaction of an aryl halide with an alkynyl carboxylic acid, which decarboxylates in situ to generate the alkyne nucleophile. rsc.org This approach avoids the direct handling of potentially volatile terminal alkynes. rsc.org

For the synthesis of this compound, a suitable precursor would be 4-hydroxy-4-methyl-2-pentynoic acid, which can be prepared from 2-methyl-3-butyn-2-ol. nih.govresearchgate.netnih.gov The decarboxylative coupling of this acid with a 3-halonitrobenzene would be catalyzed by a palladium complex, often in the presence of a suitable ligand and base. beilstein-journals.orgnih.govresearchgate.netnih.gov This method provides a novel and efficient route to the target compound. beilstein-journals.org

Condensation Reactions Involving Alkynyl Alcohols and Nitrobenzene (B124822) Derivatives

While cross-coupling reactions are dominant, condensation-type reactions can also be envisioned for the synthesis of this compound. This would likely involve the activation of a nitrobenzene derivative to make it susceptible to nucleophilic attack by the acetylide of 2-methyl-3-butyn-2-ol. However, direct condensation reactions of this type are less common and generally require specific substrates and conditions to be effective.

Reduction of Corresponding Ketone Precursors to the Butynol Scaffold

An alternative synthetic route to this compound involves the reduction of the corresponding ketone precursor, 2-methyl-4-(3-nitrophenyl)-3-butyn-2-one. This ketone could potentially be synthesized via a coupling reaction between a 3-nitrophenyl derivative and an appropriate acyl-protected alkyne, followed by deprotection. The subsequent reduction of the ketone to the tertiary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent would depend on the presence of other functional groups in the molecule, particularly the nitro group, which can also be susceptible to reduction.

Chemo- and Regioselective Synthesis of the 3-Nitrophenyl Isomer over 4-Nitrophenyl Analogs

The selective synthesis of the 3-nitrophenyl isomer of 2-methyl-4-phenyl-3-butyn-2-ol over its 4-nitrophenyl counterpart is a critical challenge governed by the principles of chemo- and regioselectivity in cross-coupling reactions, most notably the Sonogashira coupling. The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is the primary method for synthesizing this class of compounds. rsc.orgwikipedia.orgsynzeal.com

The regioselectivity of the Sonogashira coupling is influenced by both electronic and steric factors of the aryl halide substrate. nih.gov When coupling with a di-substituted aryl halide, the reaction preferentially occurs at the more reactive position. The general reactivity order for halides is I > Br > Cl > F. libretexts.org In cases with identical halide substituents, electronic effects dominate, with the coupling favoring the more electrophilic carbon-halogen bond. libretexts.org

In the context of synthesizing nitrophenyl isomers, starting from a dihalonitrobenzene, the electron-withdrawing nature of the nitro group (-NO₂) enhances the electrophilicity of the aromatic ring, thereby activating the C-X bond for oxidative addition to the palladium(0) catalyst. The position of the nitro group relative to the halogens dictates the regiochemical outcome.

While direct comparative studies for the selective synthesis of this compound over the 4-nitrophenyl analog are not extensively detailed, the outcome can be predicted based on established principles. For a substrate like 1-bromo-3-nitrobenzene versus 1-bromo-4-nitrobenzene, the electronic influence of the nitro group is key. The inductive and resonance effects of the nitro group are most pronounced at the ortho and para positions. Therefore, in 1-bromo-4-nitrobenzene, the bromine is para to the strongly deactivating nitro group, making the carbon of the C-Br bond highly electrophilic. In 1-bromo-3-nitrobenzene, the bromine is at the meta position, where the electron-withdrawing resonance effect is absent, resulting in a comparatively less activated C-Br bond. This suggests that under competitive conditions, the 4-nitro isomer might form faster.

However, catalyst and ligand choice can override these intrinsic electronic effects. rsc.orgelsevierpure.com Specific ligands can direct the palladium catalyst to a particular position through steric hindrance or by altering the electronic environment of the catalytic center. nih.govbohrium.com For instance, bulky phosphine ligands can favor coupling at the less sterically hindered position on a poly-substituted aromatic ring. nih.gov Therefore, achieving high selectivity for the 3-nitrophenyl isomer requires careful tuning of the catalytic system—including the palladium precursor, the phosphine ligand, the base, and the solvent—to favor the desired regiochemistry.

Optimization of Reaction Conditions and Yield Enhancement Protocols for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous optimization of reaction conditions to ensure high yields, cost-effectiveness, and process safety. The Sonogashira coupling is the cornerstone of this synthesis, and its efficiency is highly dependent on several parameters. numberanalytics.com

Key areas of optimization include the catalyst system, solvent, base, temperature, and reaction time. Copper-free Sonogashira protocols are often preferred for scalable synthesis to avoid the formation of alkyne homo-coupling byproducts and to simplify purification by eliminating residual copper, which is a known issue in industrial processes. nih.govresearchgate.net

Research has focused on developing robust catalytic systems that are efficient at low loadings. A system comprising Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine ligand like Tri(p-tolyl)phosphine (P(p-tol)₃) has proven effective for coupling 2-methyl-3-butyn-2-ol with a variety of aryl bromides. researchgate.net The optimization of this system involves screening different ligands, bases, and solvents to maximize the yield.

The following interactive table summarizes the optimization of various parameters for the synthesis of aryl-2-methyl-3-butyn-2-ols, which is directly applicable to the synthesis of the target 3-nitrophenyl isomer.

Table 1: Optimization of Sonogashira Coupling Conditions for Aryl-2-methyl-3-butyn-2-ols Synthesis

ParameterVariationObservation/OutcomeReference
Catalyst Ligand P(p-tol)₃, PPh₃, SPhos, XPhosP(p-tol)₃ was found to be highly effective in combination with Pd(OAc)₂ for coupling with aryl bromides. SPhos and XPhos were effective for decarboxylative coupling methods. researchgate.net
Base DBU, TBAF, K₃PO₄, Et₃N, Cs₂CO₃DBU in THF was highly effective for conventional coupling. TBAF was used for decarboxylative routes. Other bases like Et₃N and carbonates are also common. nih.govresearchgate.netacs.org
Solvent THF, DMSO, DMF, N-Hydroxyethylpyrrolidone (HEP)/WaterTHF was shown to be an effective solvent. researchgate.net Sustainable alternatives like HEP/water mixtures are being explored to improve the green profile of the synthesis. researchgate.netacs.orgdigitellinc.com
Temperature Ambient to 110 °CReactions are often run at elevated temperatures (e.g., 80 °C) to ensure a reasonable reaction rate, though milder conditions are sought. nih.govrsc.org
Catalyst Loading 0.025 mol% to 4 mol%Optimization aims to reduce catalyst loading to as low as 0.025-0.25 mol% for cost-efficiency in large-scale production without compromising yield. rsc.orgkaust.edu.sa

For large-scale applications, protocols that utilize more available and less expensive starting materials, such as aryl chlorides instead of bromides or iodides, are being developed. acs.orgrsc.org This requires more active catalytic systems capable of activating the stronger carbon-chlorine bond.

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing the environmental impact of its production. mdpi.compharmacyjournal.org The 12 principles of green chemistry provide a framework for developing more sustainable chemical processes.

Prevention : It is better to prevent waste than to treat it. Optimized, high-yield reactions with minimal byproducts are central to this principle. kaust.edu.sa

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions like the Sonogashira coupling are inherently more atom-economical than stoichiometric reactions.

Less Hazardous Chemical Syntheses : The move towards copper-free Sonogashira reactions eliminates the use of a toxic heavy metal co-catalyst. rsc.orgnih.gov

Designing Safer Chemicals : While the target molecule's properties are fixed, this principle applies to the choice of reagents and intermediates used in its synthesis.

Safer Solvents and Auxiliaries : A significant focus of green chemistry is the replacement of volatile and toxic organic solvents like DMF with greener alternatives such as water or bio-based solvents like N-Hydroxyethylpyrrolidone (HEP). acs.orgdigitellinc.combeilstein-journals.org

Design for Energy Efficiency : Developing catalytic processes that operate at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis is one technique that can accelerate reactions and reduce energy input. mdpi.commdpi.com

Use of Renewable Feedstocks : While the aromatic core is derived from petrochemical sources, the alkyne component, 2-methyl-3-butyn-2-ol, can potentially be derived from renewable resources, although this is an area for future development.

Reduce Derivatives : Avoiding unnecessary protection and deprotection steps simplifies the synthesis and reduces waste.

Catalysis : The use of highly active and recyclable catalysts is a cornerstone of green synthesis. Heterogeneous catalysts or catalysts designed for aqueous media can simplify separation and reuse. researchgate.net

Design for Degradation : This principle is more relevant to the final product than to an intermediate like this compound.

Real-time analysis for Pollution Prevention : Implementing in-process monitoring can help optimize reactions and prevent runaway conditions or byproduct formation.

Sustainable routes for the synthesis of this compound focus on copper-free, low-catalyst-loading Sonogashira couplings in environmentally benign solvent systems. acs.orgkaust.edu.sa The development of robust, air-stable catalysts that allow the reaction to be performed under ambient conditions further contributes to a greener synthetic profile. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 3 Nitrophenyl 3 Butyn 2 Ol

Reactivity Profiles of the Terminal Alkyne Moiety

The chemical behavior of 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol is largely dictated by the reactivity of its terminal alkyne moiety. The presence of a 3-nitrophenyl group, which is electron-withdrawing, is anticipated to decrease the electron density of the carbon-carbon triple bond. This electronic feature influences its reactivity in various chemical transformations.

While specific studies on the electrophilic addition to this compound are not extensively documented, its reactivity can be inferred from that of similar propargyl alcohols. The addition of electrophiles across the triple bond is a fundamental reaction for this class of compounds, leading to the formation of functionalized alkenyl derivatives. The regioselectivity of such additions is primarily governed by the electronic effects of the substituents. The electron-withdrawing 3-nitrophenyl group is expected to direct the electrophilic attack to the carbon atom of the triple bond that is more distant from the aromatic ring. This would result in the formation of a more stabilized carbocation intermediate.

For example, in the hydrohalogenation of a terminal alkyne, the reaction typically follows Markovnikov's rule. This rule predicts that the hydrogen atom will add to the terminal carbon, while the halogen atom will attach to the more substituted internal carbon. In the context of this compound, this would lead to the placement of the halogen on the carbon atom adjacent to the nitrophenyl-substituted carbon.

Table 1: Expected Products from Electrophilic Addition Reactions

ReactantReagentExpected Major Product
This compoundHCl2-Methyl-4-chloro-4-(3-nitrophenyl)-3-buten-2-ol
This compoundHBr4-Bromo-2-methyl-4-(3-nitrophenyl)-3-buten-2-ol

The alkyne functional group in this compound can act as a 2π component in cycloaddition reactions, serving as a pathway to synthesize a variety of heterocyclic compounds. The electron-deficient character of the alkyne, which is amplified by the 3-nitrophenyl group, makes it an excellent reaction partner for electron-rich dienes or dipoles.

A prominent example of such a reaction is the [3+2] cycloaddition with azides to form triazoles, a reaction famously catalyzed by copper(I) in what is known as the Azide-Alkyne Huisgen Cycloaddition. This reaction is well-regarded for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer.

Table 2: Representative Cycloaddition Reaction for Heterocycle Formation

AlkyneDipoleCatalystProduct
PhenylacetyleneBenzyl azide (B81097)Cu(I)1-Benzyl-4-phenyl-1H-1,2,3-triazole

Following this precedent, it is expected that the reaction of this compound with an organic azide in the presence of a copper catalyst would produce a correspondingly complex and functionalized triazole.

Transition metal catalysts are instrumental in the functionalization of alkynes, facilitating a broad spectrum of chemical transformations with a high degree of control over chemoselectivity, regioselectivity, and stereoselectivity.

The addition of carbon-hydrogen (C-H) bonds across the triple bond, a process known as hydroarylation or hydroalkylation, can be effectively catalyzed by a range of transition metals, including gold, platinum, and ruthenium. For an internal alkyne such as this compound, achieving regioselectivity in this addition presents a significant synthetic challenge. The outcome of the reaction is determined by a combination of electronic and steric factors of both the alkyne and the attacking nucleophile, as well as the specific nature of the catalyst employed. For instance, gold-catalyzed hydroarylation of internal alkynes has been demonstrated to proceed with high regioselectivity, often favoring the formation of the more sterically hindered product.

The stereoselective functionalization of the alkyne in this compound is crucial for the controlled synthesis of specific stereoisomers. A key example is the semi-hydrogenation of the triple bond, which can yield either the (E)- or (Z)-alkene. The use of Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead, typically results in the syn-addition of hydrogen to produce the (Z)-alkene. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), generally lead to the anti-addition of hydrogen, affording the (E)-alkene.

Table 3: Stereoselective Hydrogenation of an Internal Alkyne

SubstrateCatalyst/ReagentsMajor Product
DiphenylacetyleneH₂, Lindlar's catalyst(Z)-Stilbene
DiphenylacetyleneNa, NH₃(l)(E)-Stilbene

The activation of the alkyne moiety by a metal catalyst can trigger a sequence of reactions, known as a cascade, which allows for the efficient synthesis of complex molecular structures. These reactions are highly atom-economical as they involve the formation of multiple chemical bonds in a single synthetic operation. For a substrate like this compound, which possesses a hydroxyl and a nitro group in addition to the alkyne, a variety of intramolecular cascade reactions can be envisioned.

For instance, a gold-catalyzed intramolecular hydroalkoxylation followed by cyclization could occur, where the hydroxyl group adds across the activated alkyne, leading to an enol ether intermediate that can undergo further reactions. The presence of the nitro group also introduces the possibility of reductive cyclization cascades when appropriate catalytic systems are used.

Metal-Catalyzed Functionalizations and Transformations of the Alkyne

Transformations Involving the Secondary Alcohol Functionality

The reactivity of the tertiary alcohol in this compound is characteristic of propargylic alcohols. These transformations include oxidation, functional group interconversions, and skeletal rearrangements.

Oxidation Reactions and Derived Carbonyl Products

The oxidation of tertiary propargylic alcohols like this compound does not proceed via simple conversion to a ketone or aldehyde at the alcohol carbon due to the absence of a hydrogen atom. Instead, oxidation reactions can lead to a variety of products depending on the reagents and conditions used. Commonly, these reactions can result in cleavage of the carbon-carbon bond or rearrangement. While specific studies on the oxidation of this compound are not extensively detailed in readily available literature, general principles of tertiary propargylic alcohol oxidation suggest that reagents like chromium-based oxidants or ozonolysis could lead to the formation of α,β-unsaturated ketones through rearrangement or fragmentation.

Functional Group Interconversions at the Hydroxyl Center (e.g., Etherification, Esterification)

The hydroxyl group of this compound can undergo functional group interconversions such as etherification and esterification. These reactions typically require activation of the hydroxyl group or the use of specific catalysts due to the steric hindrance of the tertiary alcohol.

Etherification: The formation of an ether from a tertiary alcohol can be achieved under acidic conditions with a primary or secondary alcohol, proceeding through an SN1 mechanism involving a stable tertiary carbocation. Alternatively, Williamson ether synthesis can be adapted, though it is less efficient for tertiary alcohols due to competing elimination reactions.

Esterification: Esterification of tertiary alcohols is also challenging. The Fischer esterification method, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is often slow and low-yielding for tertiary alcohols. More effective methods include the use of acyl chlorides or acid anhydrides with a non-nucleophilic base like pyridine.

Rearrangement Reactions Involving the Propargylic Alcohol Moiety

Propargylic alcohols are known to undergo several synthetically useful rearrangement reactions, most notably the Meyer-Schuster and Rupe rearrangements. These reactions are typically acid-catalyzed and lead to the formation of α,β-unsaturated carbonyl compounds.

Meyer-Schuster Rearrangement: This reaction involves the conversion of a secondary or tertiary propargylic alcohol to an α,β-unsaturated ketone or aldehyde. The mechanism proceeds through protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allene (B1206475) intermediate, which then tautomerizes to the final product.

Rupe Rearrangement: A competing reaction to the Meyer-Schuster rearrangement, the Rupe rearrangement also occurs under acidic conditions but leads to the formation of an α,β-unsaturated ketone via a different pathway involving an enyne intermediate.

Reactivity of the Nitrophenyl Substituent

The nitrophenyl group of this compound is a key site for chemical modification, particularly through reduction of the nitro group.

Selective Reduction of the Nitro Group to Amine Derivatives

The selective reduction of the aromatic nitro group to an amine is a crucial transformation in organic synthesis, yielding the corresponding aniline (B41778) derivative, 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol. A significant challenge in this reaction is to achieve chemoselectivity, reducing the nitro group without affecting the alkyne or tertiary alcohol functionalities. acs.orgthieme-connect.comorganic-chemistry.org Several methods have been developed to address this, including catalytic hydrogenation and metal-mediated reductions. researchgate.net

One approach involves using a ruthenium-based catalyst, (Ph3P)3RuCl2, with zinc and water as the reducing system. acs.orgthieme-connect.com This system has shown good chemoselectivity for the reduction of nitro groups in the presence of alkynes. acs.orgthieme-connect.comorganic-chemistry.org Another method employs tin(II) chloride dihydrate (SnCl2·2H2O) in an alcohol solvent under reflux, which is a classic and effective way to reduce aromatic nitro compounds without affecting many other functional groups. researchgate.net

Catalytic Hydrogenation Approaches (e.g., Pd/C, Raney Nickel)

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. rasayanjournal.co.in However, careful selection of the catalyst and reaction conditions is necessary to prevent the simultaneous reduction of the alkyne. libretexts.orglibretexts.org

Palladium on Carbon (Pd/C): Pd/C is a common catalyst for hydrogenation. masterorganicchemistry.comresearchgate.net To achieve selective reduction of the nitro group in the presence of an alkyne, "poisoned" or deactivated catalysts are often employed. Lindlar's catalyst (Pd/CaCO3 poisoned with lead acetate (B1210297) and quinoline) is a well-known example used for the partial hydrogenation of alkynes to cis-alkenes, but modifications of palladium catalysts can also be tuned for nitro group selectivity. libretexts.orgnih.gov

Raney Nickel: Raney nickel is a versatile and highly active hydrogenation catalyst made from a nickel-aluminum alloy. acs.orgwikipedia.org It is effective for the reduction of a wide range of functional groups, including nitro compounds and alkynes. libretexts.orgorgsyn.org For selective reduction of the nitro group, the reaction conditions, such as temperature, pressure, and solvent, must be carefully controlled to avoid over-reduction of the alkyne. researchgate.net In some cases, Raney nickel has been used for the conversion of dinitrotoluene to diaminotoluene, showcasing its utility in nitro group reductions. acs.org

Table of Catalytic Hydrogenation Conditions for Nitro Group Reduction

Catalyst Reagents & Conditions Selectivity
Pd/C H2, controlled conditions Can be selective for nitro group with catalyst modifiers
Raney Nickel H2, controlled temperature and pressure Effective for nitro group reduction, but can also reduce alkynes
(Ph3P)3RuCl2 Zn/H2O, 1,4-dioxane, KOH High chemoselectivity for nitro group over alkyne
SnCl2·2H2O Methanol or ethanol, reflux Good selectivity for aromatic nitro groups

Aromatic Substitution Reactions on the Phenyl Ring (e.g., Nucleophilic Aromatic Substitution with Activated Systems)

The nitro group in this compound is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). nih.govnih.gov In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group. nih.gov

For an SNAr reaction to occur on the phenyl ring of this compound, a suitable leaving group would need to be present at a position ortho or para to the nitro group. The nitro group itself is generally not a leaving group in these reactions. If, for example, a halogen were present at the 2-, 4-, or 6-position relative to the butynol (B8639501) substituent, it could potentially be displaced by a strong nucleophile. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The presence of the electron-withdrawing nitro group is crucial for stabilizing this intermediate. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

Understanding the detailed mechanisms of the reactions involving this compound would rely on kinetic studies and isotopic labeling experiments.

Kinetic Studies: By monitoring the reaction rates under varying concentrations of reactants and catalysts, the order of the reaction with respect to each component can be determined, providing insights into the rate-determining step. For instance, in the Zinin reduction of nitroarenes, kinetic studies have shown that the reaction can be first-order in both the nitroarene and the disulfide ion, suggesting that the initial attack of the sulfur nucleophile is the rate-limiting step. sciencemadness.org The effect of substituents on the reaction rate can also be quantified using Hammett plots, which correlate reaction rates with substituent electronic effects. The reduction of nitroarenes is significantly influenced by the electronic nature of other substituents on the ring. nih.gov

Isotopic Labeling Studies: Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. wikipedia.org For example, in the reduction of nitroarenes, using a labeled reducing agent or a labeled solvent (like D₂O instead of H₂O) can help to identify the source of the hydrogen atoms in the final amine product. researchgate.net In the context of transfer hydrogenation, deuterium-labeled hydrogen donors can elucidate the mechanism of hydrogen transfer. Similarly, ¹⁵N-labeling of the nitro group can be used to follow its transformation and confirm that the nitrogen in the resulting amine originates from the nitro group. researchgate.netresearchgate.net Such studies are crucial for distinguishing between different proposed mechanistic pathways. dtu.dk

Stereoelectronic Effects Influencing Reactivity and Selectivity

Stereoelectronic effects, which encompass the interplay of steric and electronic factors related to the spatial arrangement of orbitals, can significantly influence the reactivity and selectivity of reactions involving this compound.

In the context of nitro group reduction, the electronic nature of the substituents on the aromatic ring plays a critical role. The electron-withdrawing nitro group (σp = +0.78) dramatically alters the electronic properties of the molecule compared to the resulting electron-donating amino group (σp = -0.66). nih.gov This change in electronic character affects the reactivity of the aromatic ring and any other functional groups present.

For instance, in the selective reduction of polynitro compounds, the position of the nitro groups relative to each other and to other substituents determines which group is preferentially reduced. Generally, the least sterically hindered nitro group is reduced first. stackexchange.com In cases where a directing group like a hydroxyl or alkoxy group is present, the nitro group ortho to it is often preferentially reduced. stackexchange.com While this compound has only one nitro group, these principles become important when considering more complex derivatives.

The conformation of the molecule can also be influenced by stereoelectronic effects, which in turn can affect reaction rates. The interaction between the orbitals of the substituents and the aromatic pi-system can lead to specific rotational preferences around the C-C single bonds, potentially influencing the accessibility of the reactive sites to reagents.

2 Methyl 4 3 Nitrophenyl 3 Butyn 2 Ol As a Precursor and Building Block in Complex Molecule Synthesis

Utilization in Heterocyclic Compound Synthesis

The dual reactivity of 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol makes it an exceptional starting material for the synthesis of a variety of heterocyclic compounds. The common strategy involves the initial reduction of the nitro group to form 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol, which then undergoes intramolecular or intermolecular cyclization reactions to form nitrogen- and oxygen-containing rings.

The construction of indole (B1671886) rings from 2-alkynylnitroarenes is a well-established synthetic route, often proceeding through a reductive cyclization cascade. rsc.orgrsc.org For this compound, the process begins with the reduction of the nitro group. While the target compound is a meta-nitro isomer, the synthesis of indoles typically requires an ortho-amino group relative to the alkyne-bearing substituent. However, synthetic strategies can be adapted, or the isomeric precursor, 2-Methyl-4-(2-nitrophenyl)-3-butyn-2-ol, can be used. In these reactions, the in situ generated ortho-amino group readily attacks the alkyne, which is often activated by a transition metal catalyst, such as gold or palladium. organic-chemistry.orgresearchgate.net Gold catalysts, in particular, have proven highly effective in activating the C-C triple bond towards nucleophilic attack by the aniline (B41778) nitrogen, leading to the formation of the indole ring under mild conditions. rsc.orgorganic-chemistry.org This method is tolerant of various functional groups and provides a direct route to 2-substituted indoles. rsc.orgnih.gov

The synthesis of pyrroles, another important class of N-heterocycles, can also be achieved starting from this precursor. nih.gov A prominent method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The aniline derivative, 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol, obtained after reduction, can serve as the primary amine component in this reaction, leading to the formation of N-aryl substituted pyrroles. rsc.org This reaction is versatile and can be catalyzed under neutral or mildly acidic conditions. organic-chemistry.orgrsc.org Alternative modern methods have emerged for synthesizing polysubstituted pyrroles from the coupling of enynes and nitriles, catalyzed by copper-hydride complexes, showcasing the diverse pathways available from alkyne-based precursors. chemrxiv.org

Table 1: Selected Catalytic Systems for Indole Synthesis from 2-Alkynylnitroarenes

Catalyst System Reductant Key Features
Gold(I) Chloride / Ligand Diboron (B₂cat₂) Efficient tandem reductive cyclization with broad functional group tolerance. rsc.orgrsc.org
Gold(III) Chloride Ethanol/Water Mild, room temperature conditions, tolerant of unprotected anilines. organic-chemistry.org

This table summarizes general catalytic systems applicable to the synthesis of indoles from the corresponding ortho-alkynylnitroarene precursors.

Quinolines are a class of bicyclic heterocycles prevalent in pharmaceuticals and natural products. mdpi.com The Friedländer synthesis is a classic and powerful method for constructing the quinoline (B57606) scaffold, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netorganic-chemistry.org The precursor, following reduction to 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol and subsequent transformation of the butynol (B8639501) side chain into a carbonyl or methylene (B1212753) group at the ortho position, can be utilized in Friedländer-type reactions. nih.govresearchgate.net Modern variations of this synthesis often employ acid or Lewis acid catalysts to improve efficiency and yields. mdpi.comdu.edu.eg

More directly, quinolines can be synthesized via the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govnih.gov This approach involves the activation of the alkyne by an electrophile (e.g., I₂, Br₂, PhSeBr), followed by a 6-endo-dig cyclization. This strategy allows for the incorporation of a halogen or other functionalities at the 3-position of the quinoline ring. nih.gov Mercury-catalyzed cyclization of the same precursors can yield quinolines with a hydrogen at the 3-position. nih.gov

The versatility of the aminophenylacetylene intermediate extends to the synthesis of other N- and O-heterocycles. organic-chemistry.org For instance, benzo-fused oxygen heterocycles can be prepared through reactions involving arynes, where the alkyne can act as a reactive partner. nih.gov Similarly, various nitrogen-containing rings like 1,4-benzoxazines and tetrahydroquinoxalines can be formed through intramolecular reductive cyclizations of appropriately substituted nitroalkenes, a strategy conceptually related to the transformation of the title compound. researchgate.netgoogle.com

Table 2: Comparison of Quinoline Synthesis Strategies

Synthesis Method Precursors Conditions Key Feature
Friedländer Synthesis 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl Acid or base catalysis, often heated. wikipedia.orgorganic-chemistry.org Convergent, forms the quinoline ring in one step from two components.
Electrophilic Cyclization N-(2-Alkynyl)aniline Electrophile (I₂, Br₂), mild conditions. nih.govnih.gov Introduces functionality at the 3-position.

| Reductive Annulation | 2-Nitroarylalkyne + Carbonyl compound | Metal catalyst (e.g., Ru, Fe), reductant. | One-pot synthesis from nitro precursors. |

This table outlines major strategies for quinoline synthesis relevant to precursors derivable from this compound.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more reactants. baranlab.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. nih.govmdpi.com The amino group of 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol can serve as the amine component in the Ugi four-component reaction (U-4CR). This reaction, which also involves a carbonyl compound, a carboxylic acid, and an isocyanide, generates α-acylamino-amide products, incorporating the complex arylalkyne moiety into a larger, diverse scaffold. beilstein-journals.org This approach is highly valued for its efficiency and ability to rapidly generate libraries of structurally complex molecules for drug discovery. nih.gov

The Passerini three-component reaction, which combines a carbonyl compound, a carboxylic acid, and an isocyanide, offers another pathway to functionalized molecules, specifically α-hydroxy carboxamides. mdpi.com While the amine functionality of the reduced precursor is not directly used in the Passerini reaction, the arylalkyne backbone can be part of the carbonyl or carboxylic acid component, demonstrating the modularity of MCRs. The ability to combine MCRs sequentially further expands the accessible chemical space, enabling the synthesis of intricate heterocyclic systems from simple starting materials. beilstein-journals.org

Role in the Construction of Natural Product Scaffolds and Analogs

Many biologically active natural products are built upon heterocyclic scaffolds such as indole and quinoline. nih.gov Given that this compound is a competent precursor to these core structures, it serves as a valuable starting point for the total synthesis of natural products or the generation of their analogs. The functional handles on the precursor—the hydroxyl group, the alkyne, and the nitro group (or its amine derivative)—allow for the introduction of various substituents, enabling the synthesis of a diverse library of natural product-like molecules. This approach is central to medicinal chemistry, where analogs of natural products are often synthesized to optimize biological activity and pharmacokinetic properties.

Application in Polymer Chemistry and Advanced Material Precursors

The alkyne functionality of this compound makes it a suitable monomer for polymerization. Phenylacetylene and its derivatives can undergo polymerization, typically catalyzed by rhodium(I) or other late-transition metal complexes, to produce poly(phenylacetylene)s (PPAs). rsc.orgrsc.org These polymers are π-conjugated systems and are of interest for applications in electronics, optics, and membrane separations. rsc.org The polymerization of functionalized monomers like this compound allows for the synthesis of polymers with tailored properties. researchgate.net

Rhodium-based catalytic systems are particularly effective for the living polymerization of phenylacetylenes, which allows for precise control over the polymer's molecular weight and the synthesis of well-defined block copolymers. acs.orgnih.gov The nitro and hydroxyl groups on the monomer can be retained in the final polymer, providing sites for post-polymerization modification. This enables the creation of advanced functional materials where properties like solubility, conductivity, or sensory capabilities can be fine-tuned.

Derivatization for Advanced Functional Molecules and Probes

The alkyne group in this compound is an ideal functional handle for "click chemistry." pcbiochemres.com Specifically, the terminal alkyne can readily participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable 1,2,3-triazole ring. nd.eduorganic-chemistry.org This reaction provides a powerful method for conjugating the molecule to a wide range of other entities, including biomolecules (peptides, DNA), fluorescent dyes, or polymer chains, without affecting other functional groups. nih.gov This makes the compound a useful building block for creating sophisticated molecular probes for biological imaging or diagnostic applications. nih.gov

Furthermore, the nitro group itself can be derivatized. Beyond its reduction to an amine for heterocycle synthesis, it can be transformed into other functional groups to modulate the electronic properties of the molecule. The resulting amine can be further functionalized through acylation, alkylation, or conversion to a diazonium salt, opening up a vast landscape of potential derivatives with applications as advanced intermediates, dyes, or functional probes.

Cascade Reactions Initiated by the Compound for Enhanced Molecular Complexity

Cascade reactions, also known as tandem or domino reactions, represent a highly efficient strategy in organic synthesis, enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach significantly enhances molecular complexity from relatively simple starting materials, aligning with the principles of green and atom-economical chemistry. arkat-usa.org this compound, with its distinct functionalities—a tertiary propargylic alcohol and a nitroaryl group—is a prime candidate for initiating such reaction cascades, particularly for the synthesis of heterocyclic scaffolds.

A significant pathway for initiating a cascade reaction with a molecule like this compound involves the reductive cyclization of the nitrophenyl propargyl alcohol moiety. organic-chemistry.orgnih.gov This type of reaction leverages the nitro group as a masked amino group, which, upon reduction, can participate in an intramolecular cyclization with the activated alkyne functionality.

Research on analogous o-nitrophenyl propargyl alcohols has demonstrated a facile synthesis of substituted quinolines through a reductive cyclization process. organic-chemistry.orgnih.gov In this established cascade, the reaction is initiated by the reduction of the nitro group to an amino group. Under acidic conditions, this is followed by a Meyer-Schuster-like rearrangement of the tertiary propargylic alcohol to an α,β-unsaturated ketone (an enone). The newly formed aniline then undergoes an intramolecular conjugate addition onto the enone, which, after dehydration, yields the aromatic quinoline ring system. organic-chemistry.org

While direct studies on the meta-substituted this compound are not extensively documented in the context of this specific cascade, the principles from related syntheses offer a strong basis for predicting its reactivity. The key steps in such a proposed cascade would be:

Reduction of the Nitro Group: The nitro group of this compound is reduced to an aniline derivative. Various reducing agents can be employed for this transformation, with common choices being tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or catalytic hydrogenation. organic-chemistry.org

Intramolecular Cyclization: Following the reduction, the resulting aminophenyl propargyl alcohol can undergo an acid-catalyzed cyclization. The amino group can act as a nucleophile, attacking the alkyne. This process can lead to the formation of nitrogen-containing heterocyclic structures. The regioselectivity of this cyclization is a critical aspect, influenced by the substitution pattern of the aromatic ring and the reaction conditions.

The application of this strategy to this compound is anticipated to yield valuable heterocyclic products, contributing to the library of complex molecules accessible from this precursor. The table below outlines a plausible cascade reaction based on established methodologies for similar substrates.

Starting Material Reaction Type Key Reagents/Conditions Intermediate(s) Final Product Class Reference
This compoundReductive Cyclization1. SnCl₂/HCl or Fe/HCl2. Acid catalyst2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol, enone intermediateSubstituted Quinolines or related heterocycles organic-chemistry.orgnih.gov
Interactive Data Table: Proposed Reductive Cyclization Cascade

This cascade approach underscores the utility of this compound as a versatile building block. By carefully selecting the reaction conditions, it is possible to trigger a sequence of transformations that rapidly build molecular complexity, providing efficient access to novel heterocyclic compounds.

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Elucidation of 2 Methyl 4 3 Nitrophenyl 3 Butyn 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons on the 3-nitrophenyl group typically appear as a complex multiplet in the downfield region (δ 7.5-8.2 ppm) due to the electron-withdrawing effect of the nitro group and the various coupling interactions. The two methyl groups attached to the quaternary carbon are equivalent and thus appear as a sharp singlet in the upfield region (around δ 1.6 ppm). rsc.org The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration; it can be confirmed by D₂O exchange, which causes the peak to disappear. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. uobasrah.edu.iq The carbon atoms of the alkyne group (C≡C) resonate in a characteristic region (δ 80-100 ppm). rsc.orgoregonstate.edu The aromatic carbons show multiple signals in the δ 120-150 ppm range, with the carbon attached to the nitro group appearing at a distinct chemical shift. The quaternary carbon bearing the hydroxyl and methyl groups (C(CH₃)₂OH) and the methyl carbons themselves are also readily identified. rsc.orgoregonstate.edu For the related compound, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the alkyne carbons appear at approximately δ 80.8 and 99.5 ppm, while the methyl carbons resonate at δ 31.6 ppm. rsc.org

Dynamic NMR: Techniques such as variable temperature NMR and 2D Exchange Spectroscopy (EXSY) can be employed to study dynamic processes like restricted rotation around the aryl-alkyne bond or intermolecular exchange of the hydroxyl proton. libretexts.orgoxfordsciencetrove.comresearchgate.net These studies can provide insights into the energy barriers of conformational changes and the mechanisms of intermolecular interactions. youtube.com Advanced 2D NMR techniques like COSY, HMQC, and HMBC are crucial for definitively assigning all proton and carbon signals, especially for more complex derivatives, by establishing correlations between coupled nuclei. mdpi.comipb.pt

Table 1: Representative NMR Data for 2-Methyl-4-(aryl)-3-butyn-2-ol Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Key Assignments
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol rsc.org ¹H 8.17 (d), 7.55 (d), 1.64 (s) Aromatic (Ar-H), Methyl (-CH₃)
¹³C 147.5, 132.8, 130.1, 123.9, 99.5, 80.8, 66.0, 31.6 Ar-C, Ar-C-NO₂, C≡C, C-OH, -CH₃
2-Methyl-3-butyn-2-ol (B105114) (a precursor) spectrabase.com ¹H 2.4 (s), 1.5 (s) Alkyne (≡C-H), Methyl (-CH₃)
¹³C 84.1, 68.4, 31.3 C≡C, C-OH, -CH₃

Note: Data is based on reported values for structurally similar compounds and may vary slightly based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and is instrumental in monitoring their transformations during chemical reactions. acs.orgmdpi.com These two techniques are complementary; IR spectroscopy is more sensitive to polar functional groups with strong dipole moments, while Raman spectroscopy is more sensitive to non-polar, polarizable bonds. mdpi.commt.com

Key Vibrational Modes:

-OH group: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the tertiary alcohol.

C≡C group: The carbon-carbon triple bond stretch is a key feature. In internal alkynes like this compound, the C≡C stretch gives a weak to medium intensity band in the IR spectrum between 2100-2260 cm⁻¹. libretexts.org This vibration is often stronger and more easily observed in the Raman spectrum. mt.com

-NO₂ group: The nitro group exhibits two strong, characteristic stretching vibrations in the IR spectrum: the asymmetric stretch (νas) typically appears around 1500-1560 cm⁻¹ and the symmetric stretch (νs) around 1300-1370 cm⁻¹. uobasrah.edu.iq

Aromatic C-H and C=C: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching bands appear in the 1450-1600 cm⁻¹ region. researchgate.net

Applications in Reaction Monitoring: IR and Raman spectroscopy can be used for real-time monitoring of reactions. mt.com For instance, during the synthesis of this compound, one could monitor the disappearance of the characteristic terminal alkyne C-H stretch (around 3300 cm⁻¹) from a precursor like 2-methyl-3-butyn-2-ol. libretexts.orgnist.govchemicalbook.com Similarly, any reaction involving the transformation of the nitro group or the hydroxyl group would lead to predictable changes in their respective spectral bands, allowing for the tracking of reaction progress and the detection of intermediates. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Strong, Broad Weak
Alkyne (-C≡C-) C≡C Stretch 2100 - 2260 Weak - Medium Strong
Nitro (-NO₂) Asymmetric Stretch 1500 - 1560 Strong Medium
Nitro (-NO₂) Symmetric Stretch 1300 - 1370 Strong Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium - Strong Medium - Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium Strong

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. purdue.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental formula. acs.org

Molecular Ion and Fragmentation: In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (205.21 g/mol ). chemicalbook.com The fragmentation pattern provides structural information. Common fragmentation pathways would likely involve:

Loss of a methyl group (•CH₃) to give a fragment at [M-15]⁺.

Loss of water (H₂O) from the tertiary alcohol, leading to a fragment at [M-18]⁺.

Cleavage of the bond between the quaternary carbon and the alkyne, resulting in characteristic ions.

Fragmentations related to the nitro group, such as the loss of •NO₂ or •NO.

Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to minimize fragmentation and observe the protonated molecule [M+H]⁺ or other adducts, which is particularly useful for confirming the molecular weight. nih.govnih.gov

Reaction Monitoring: MS is highly sensitive and can be coupled with chromatographic systems (LC-MS, GC-MS) or used directly for real-time reaction monitoring. purdue.edudurham.ac.uk This allows for the tracking of reactants, products, and intermediates in complex reaction mixtures. rsc.orgresearchgate.net For example, in the synthesis of alkyne derivatives, MS can be used to follow the consumption of starting materials and the formation of the desired product, helping to optimize reaction conditions such as time, temperature, and catalyst loading. purdue.eduacs.orgnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Description
205 [C₁₁H₁₁NO₃]⁺ Molecular Ion (M⁺)
190 [C₁₀H₈NO₃]⁺ Loss of a methyl radical (•CH₃)
187 [C₁₁H₉NO₂]⁺ Loss of water (H₂O)
159 [C₁₁H₁₁O]⁺ Loss of a nitro radical (•NO₂)
59 [C₃H₇O]⁺ Cleavage yielding the dimethylhydroxy-carbenium ion

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives and Intermolecular Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be crystallized, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles.

A study on the closely related isomer, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, reveals detailed structural information that can be extrapolated to the 3-nitro isomer. iucr.orgresearchgate.netnih.gov In the crystal structure of the 4-nitro derivative, the molecule features a nearly linear acetylene (B1199291) unit. researchgate.net The nitro group is almost coplanar with the benzene (B151609) ring to which it is attached. nih.gov

A prominent feature of the molecular packing is the formation of hexameric clusters through intermolecular hydrogen bonds between the hydroxyl groups (O-H···O). researchgate.netnih.gov These clusters are then interconnected into a larger three-dimensional network by weaker C-H···O interactions involving the nitro group's oxygen atoms and hydrogen atoms from the benzene rings of adjacent molecules. iucr.orgresearchgate.net This detailed analysis of intermolecular forces is crucial for understanding the solid-state properties of the material, such as its melting point and solubility. Hirshfeld surface analysis can further be used to visualize and quantify these intermolecular contacts. iucr.orgnih.gov

Table 4: Crystallographic Data for the Related Compound 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol

Parameter Value Reference
Crystal System Trigonal nih.gov
Space Group R -3 :H nih.gov
a (Å) 26.3146 nih.gov
c (Å) 8.1205 nih.gov
α, β (°) 90 nih.gov
γ (°) 120 nih.gov
Key Interaction O-H···O hydrogen bonds forming hexameric clusters researchgate.netnih.gov
Secondary Interaction C-H···O(nitro) interactions linking clusters iucr.orgresearchgate.net

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Progress Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly important for assessing the purity of a sample, separating it from byproducts or isomers, and monitoring the progress of a reaction. unirioja.esphenomenex.com

Purity Assessment and Isomer Separation: HPLC is a highly effective method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, can effectively separate the target compound from non-polar and polar impurities. sielc.comchromatographyonline.com The presence of a single, sharp peak in the chromatogram under optimized conditions is a strong indicator of high purity. This technique is also invaluable for separating the 3-nitro isomer from other potential isomers (e.g., 2-nitro or 4-nitro) that may form during synthesis. Gas chromatography, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile derivatives or the compound itself if it is thermally stable, providing both separation and identification. researchgate.net

Reaction Progress Monitoring: Both HPLC and GC are extensively used to monitor the progress of chemical reactions. thieme.de Small aliquots can be taken from the reaction mixture at different time intervals and analyzed to quantify the consumption of reactants and the formation of products. rsc.org This data is critical for determining reaction kinetics, identifying the optimal reaction time, and maximizing the yield of the desired product. For example, an HPLC method can track the disappearance of a starting material like 1-ethynyl-3-nitrobenzene and the appearance of the this compound product peak over time. researchgate.net

Table 5: Common Chromatographic Methods for Analysis

Technique Typical Stationary Phase Typical Mobile Phase/Carrier Gas Application
HPLC (Reversed-Phase) C18 (ODS) Acetonitrile/Water mixture (with acid modifier like formic or phosphoric acid) sielc.com Purity assessment, Isomer separation, Reaction monitoring
GC Polysiloxane-based (e.g., DB-5) Helium or Nitrogen Purity of volatile derivatives, Reaction monitoring (if thermally stable)
TLC Silica (B1680970) Gel Hexane/Ethyl Acetate (B1210297) mixture Quick reaction check, Preliminary separation development

Emerging Research Areas and Future Perspectives for 2 Methyl 4 3 Nitrophenyl 3 Butyn 2 Ol

Development of Novel Catalytic Systems for its Selective Transformations

A primary area of research for 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol involves the development of sophisticated catalytic systems to selectively transform its functional groups. The key challenge lies in achieving chemoselectivity: modifying one reactive site—the alkyne or the nitro group—while leaving the other intact.

Selective hydrogenation is a critical transformation. For instance, the partial hydrogenation of the alkyne to an alkene would yield a nitro-substituted allylic alcohol, a valuable building block. Conversely, the selective reduction of the nitro group to an amine would produce an amino-substituted aryl alkynol, a precursor for dyes, pharmaceuticals, and polymers.

Research on analogous structures provides insight into potential catalytic strategies. For the selective hydrogenation of the alkyne group, palladium-based catalysts, such as Pd/ZnO, have shown high selectivity for the conversion of 2-methyl-3-butyn-2-ol (B105114) to its corresponding alkene. epfl.ch Similarly, nanosized copper catalysts on silica (B1680970) supports have been investigated for this transformation, demonstrating that reaction conditions like temperature can be tuned to maximize selectivity. For the challenging task of selectively reducing the nitro group in the presence of an alkyne, specially designed catalysts are necessary. Studies on other nitroarenes have shown that catalysts like sulfided platinum or cobalt nanoparticles encapsulated in N-doped carbon can preferentially hydrogenate the nitro group under mild conditions, which could be applicable to this compound. researchgate.netrsc.orgnih.gov The design of catalysts that can distinguish between the two reducible functionalities is a significant area of ongoing research. semanticscholar.org

Future work will likely focus on designing heterogeneous catalysts with precisely controlled active sites, such as single-atom catalysts or bimetallic nanoparticles, to enhance selectivity. The use of molybdenum nitrides also presents a sustainable alternative to traditional noble metal catalysts for these selective reductions. epfl.ch

Catalyst SystemTarget TransformationKey Findings & Future Direction
Pd/ZnO Selective hydrogenation of alkyne to alkene.High selectivity observed for related alkynols. Future work may involve optimizing support and promoters for the nitro-substituted compound.
Nanosized Cu/SiO₂ Selective hydrogenation of alkyne to alkene.Activity and selectivity are highly dependent on particle size and reaction temperature.
Co@N-doped Carbon Selective reduction of nitro group to amine.Offers high conversion and selectivity for various nitroarenes under mild conditions; a promising system for nitroaryl alkynols. rsc.org
Sulfided Platinum Selective reduction of nitro group in the presence of other reducible groups.Effective for chemoselective reduction with minimal side reactions like dehalogenation, suggesting potential for preserving the alkyne. nih.gov
Molybdenum Nitrides (e.g., β-Mo₂N) Selective reduction of nitro group.A sustainable, non-noble metal alternative. Gold nanoparticle doping can further enhance activity. epfl.ch

Integration into Flow Chemistry Methodologies for Continuous Synthesis

The synthesis and transformation of this compound are well-suited for adaptation to continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability.

Nitration reactions, often a part of the synthesis of the parent compound, are notoriously exothermic and can be hazardous on a large scale. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, creating a much safer processing environment. Similarly, catalytic hydrogenations, which involve flammable hydrogen gas, are more safely managed in continuous flow systems.

Research has already demonstrated the successful use of flow chemistry for the selective hydrogenation of 2-methyl-3-butyn-2-ol using structured catalysts in continuous reactors. This approach not only improves safety but also can lead to higher process efficiency. The principles from these studies can be directly applied to the selective hydrogenation of this compound. Furthermore, multi-step syntheses that use this compound as an intermediate can be "telescoped" in a continuous flow setup, where the product of one reaction is immediately fed into the next reactor without isolation, significantly reducing processing time and waste.

The future of synthesizing and utilizing this compound will likely involve modular flow platforms that can be easily reconfigured for various transformations, such as nitration, Sonogashira coupling, hydrogenation, and subsequent derivatization steps.

Flow Chemistry ApplicationAdvantages for this compound
Nitration Synthesis Superior temperature control, minimizing risks of runaway reactions.
Catalytic Hydrogenation Safe handling of hydrogen gas, precise control over pressure and temperature, improved catalyst performance.
Telescoped Reactions Elimination of intermediate isolation and purification steps, leading to higher overall yield and efficiency.
Process Optimization Rapid screening of reaction conditions (temperature, pressure, catalyst, flow rate) to quickly identify optimal parameters.

Exploration of Bio-orthogonal Reactions and Chemical Biology Applications (without clinical data)

The terminal alkyne functionality makes this compound a prime candidate for use in bio-orthogonal chemistry. These reactions occur within biological systems without interfering with native biochemical processes. The most common bio-orthogonal reactions involving alkynes are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

As a chemical reporter, this compound could be metabolically incorporated into biomolecules like proteins, glycans, or nucleic acids. For example, if modified to resemble a natural metabolite, cells could process it and integrate the alkyne tag into newly synthesized biopolymers. This tag can then be selectively reacted with a probe molecule (e.g., a fluorescent dye or an affinity tag like biotin) that carries a complementary azide (B81097) group. This allows for the visualization, isolation, and study of these biomolecules in their native environment.

The nitroaryl group adds another layer of functionality. It can act as a spectroscopic handle or be used for further modifications. The reduction of the nitro group to an amine can be triggered by specific enzymes (nitroreductases), which are often overexpressed in hypoxic environments, such as those found in solid tumors. This suggests potential applications in developing hypoxia-sensitive probes, where the reduction event could activate a fluorophore attached via the alkyne.

Future research in this area will focus on designing derivatives of this compound that can be efficiently incorporated by cellular machinery and exploring its use in multi-labeling experiments where its unique structure allows for orthogonal reaction schemes.

Advanced Applications in Molecular Recognition and Sensing

The distinct electronic features of this compound make it an attractive scaffold for developing advanced sensors and molecular recognition systems.

The nitroaromatic group is strongly electron-withdrawing and electrochemically active. This property can be exploited in several ways:

Fluorescence Quenching: The nitro group can act as an efficient quencher for a nearby fluorophore. A sensor could be designed where the binding of a specific analyte disrupts this quenching, leading to a "turn-on" fluorescence signal.

Electrochemical Sensing: The nitro group can be easily reduced, producing a distinct electrochemical signal. A sensor surface functionalized with this molecule could detect changes in its environment that affect this reduction potential.

Nitroreductase Detection: As mentioned, the enzymatic reduction of the nitro group is a hallmark of hypoxic conditions. This compound could serve as the core of a probe to detect nitroreductase activity, which is a significant biomarker for cancer research. rsc.org Probes based on other nitroaromatic structures have been successfully used for imaging hypoxia in tumor cells. rsc.orgmdpi.com

The alkyne group provides a convenient anchor point for attaching this molecule to surfaces (e.g., electrodes, nanoparticles) or to other molecular components (e.g., fluorophores, recognition elements) via "click" chemistry. Furthermore, the combination of the electron-deficient nitro-phenyl ring and the electron-rich alkyne creates a molecule with specific intermolecular interaction capabilities, including pi-stacking and hydrogen bonding (via the hydroxyl group), which are crucial for molecular recognition. Crystal structure analysis of the related 4-nitro isomer has provided detailed insights into these non-covalent interactions, which guide the rational design of new materials and sensors. nih.govcore.ac.uk

Interdisciplinary Research with Materials Science and Nanotechnology

The unique combination of functional groups in this compound positions it as a valuable precursor in materials science and nanotechnology.

Polymer Synthesis: The terminal alkyne can participate in polymerization reactions. It can also be used as a key component in creating cross-linked polymer networks through azide-alkyne "click" reactions, leading to the formation of advanced functional materials like hydrogels or resins.

Surface Functionalization: The alkyne serves as an ideal handle for grafting the molecule onto the surfaces of various nanomaterials, including gold nanoparticles, quantum dots, and carbon nanotubes. This functionalization can impart new properties to the nanomaterials, such as specific recognition capabilities or responsiveness to stimuli (e.g., reduction of the nitro group).

Precursor for Nanomaterials: The molecule itself can act as a building block or precursor for creating structured nanomaterials. nih.gov For example, self-assembly processes driven by the intermolecular forces of the nitroaryl and hydroxyl groups could lead to the formation of well-defined nanostructures. The study of its crystal packing and intermolecular interactions via Hirshfeld surface analysis informs how it might behave in the solid state, which is crucial for designing crystalline materials. core.ac.uk

Future interdisciplinary research will explore the use of this compound to create "smart" materials that respond to biological or chemical signals, such as enzyme-responsive surfaces or materials for controlled drug delivery.

Challenges and Opportunities in the Synthesis and Application of Nitroaryl Alkynols in Complex Chemical Systems

While the potential applications of this compound and related nitroaryl alkynols are vast, several challenges must be addressed to realize their full potential.

Challenges:

Chemoselectivity: As highlighted, the primary challenge is achieving selective transformation of one functional group in the presence of others. Developing catalytic systems that can, for example, hydrogenate the alkyne without reducing the nitro group (or vice versa) is a significant hurdle that requires sophisticated catalyst design. epfl.ch

Synthesis and Purification: The synthesis, often involving Sonogashira coupling, requires careful optimization to achieve high yields and purity, especially on a larger scale. The removal of catalyst residues is also a critical consideration for applications in biology and materials science.

Stability and Compatibility: In biological applications, the stability of the compound and its potential cytotoxicity (unrelated to a specific therapeutic design) must be carefully evaluated. Its compatibility with complex biological media is also a key factor.

Opportunities:

Multifunctionality: The greatest opportunity lies in the molecule's inherent multifunctionality. It is not just a simple building block but a platform. The alkyne is a gateway to click chemistry and polymerization, the nitro group is a handle for sensing and reduction-triggered responses, and the tertiary alcohol influences solubility and solid-state packing.

Platform for Probe Development: It serves as an excellent starting point for creating a wide range of chemical probes for sensing ions, small molecules, and biological macromolecules.

Advanced Materials: The ability to precisely place this molecule on surfaces or within polymer architectures opens the door to creating materials with tailored electronic, optical, and recognition properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-4-(3-nitrophenyl)-3-butyn-2-ol, and how do they differ in methodology?

  • Answer : Two primary methods are documented:

  • Ruthenium-catalyzed hydrogenation : Dissolve the nitro precursor in isopropanol or toluene, purge with hydrogen, and use a pretreated Ru catalyst (200–300°C) at 50–60 psig hydrogen pressure. This achieves near-complete conversion (>99%) but requires rigorous impurity control in the catalyst to maintain selectivity .
  • Pd-catalyzed Sonogashira coupling : React 3-bromoaniline with 4-hydroxy-4-methyl-2-pentynoic acid under Cu-free conditions. This method avoids alkyne handling risks and achieves high yields, particularly for pharmaceutical intermediates like Erlotinib precursors .

Q. How is solvent choice optimized in the hydrogenation of this compound?

  • Answer : Isopropanol and toluene are common solvents. Isopropanol enhances hydrogen solubility, improving reaction rates, while toluene is preferred for high-temperature stability. Catalyst dispersion and byproduct formation (e.g., 3-buten-2-ol derivatives) are solvent-dependent and must be monitored via GC-MS or HPLC .

Advanced Research Questions

Q. How do catalyst impurities influence selectivity and byproduct formation during hydrogenation?

  • Answer : Impurities in Ru catalysts (e.g., residual metals or oxides) reduce selectivity by promoting over-reduction or side reactions. For example, a 0.5% pure Ru catalyst achieved 100% selectivity, while a commercial catalyst with impurities produced 16% butan-2-ol and 4% 3-buten-2-ol byproducts. Pre-treatment with hydrogen at 200–300°C mitigates this by activating the catalyst surface .

Q. What analytical strategies resolve contradictions in reaction outcomes across different batches?

  • Answer : Discrepancies in conversion/selectivity often stem from:

  • Catalyst batch variability : Use XPS or TEM to characterize surface composition.
  • Isomerization during synthesis : Employ 13C^{13}\text{C}-NMR to distinguish 3-nitrophenyl vs. 2-/4-nitrophenyl isomers (e.g., chemical shifts at 148–152 ppm for nitro groups) .
  • Byproduct profiling : LC-MS/MS quantifies intermediates like 3-aminophenyl derivatives, which indicate incomplete hydrogenation .

Q. How can decarboxylative Sonogashira coupling be adapted to synthesize derivatives of this compound?

  • Answer : Replace 3-bromoaniline with substituted aryl bromides (e.g., fluoro or cyano derivatives) and use 4-hydroxy-4-methyl-2-pentynoic acid as the alkyne source. Optimize Pd loading (0.5–2 mol%) and base (e.g., K2_2CO3_3) to suppress decarboxylation side reactions. This method expands access to analogs for structure-activity relationship (SAR) studies .

Q. What spectroscopic techniques validate the structural integrity of this compound in complex matrices?

  • Answer :

  • FT-IR : Confirm the nitro group (1520 cm1^{-1}) and hydroxyl stretch (3400–3600 cm1^{-1}).
  • 1H^1\text{H}-NMR : Identify methyl groups (δ 1.6–1.8 ppm) and aromatic protons (δ 7.5–8.2 ppm).
  • X-ray crystallography : Resolve steric effects from the tert-butyl group in derivatives, critical for crystallinity analysis .

Methodological Considerations

  • Data Interpretation : When comparing hydrogenation studies, normalize results by catalyst surface area (BET analysis) rather than weight to account for active site variability .
  • Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track nitro-to-amine conversion in real time, reducing reliance on post-reaction chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.